![molecular formula C8H9N5O B1446214 3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one CAS No. 1934943-45-9](/img/structure/B1446214.png)
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one
Übersicht
Beschreibung
Pyrimido[4,5-d]pyrimidine derivatives have been studied for their potential biological activities . They have been reported as potent inhibitors of certain types of kinases, including the Epidermal Growth Factor Receptor (EGFR) and Bruton’s tyrosine kinase (BTK) .
Synthesis Analysis
A series of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives were designed and synthesized . The most potent compound demonstrated significant inhibitory activity and selectivity for EGFR L858R/T790M and H1975 cells in vitro .
Chemical Reactions Analysis
These compounds have shown to inhibit certain kinases, suggesting they interact with these proteins in a way that blocks their activity .
Wissenschaftliche Forschungsanwendungen
Catalytic Applications in Organic Synthesis
The pyrimido[4,5-d]pyrimidin-4(3H)-one core, along with its derivatives, plays a significant role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The review by Parmar et al. (2023) focuses on the synthetic pathways employed for developing substituted pyrimidin-2-one derivatives using hybrid catalysts, highlighting the catalytic applications of organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. These catalysts facilitate the development of lead molecules, underscoring the compound's importance in organic synthesis (Parmar, Vala, & Patel, 2023).
Synthesis of Pyrimidoquinolines
Nandha Kumar et al. (2001) described the synthesis of pyrimido[4,5-b]quinolines starting from barbituric acid derivatives, showcasing the versatility of the pyrimido[4,5-d]pyrimidin-4(3H)-one framework in generating biologically potent compounds with significant therapeutic importance. This method provides a novel pathway to derive a variety of pyrimidoquinolines, highlighting the structural and synthetic versatility of this core (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Anti-inflammatory Applications
Rashid et al. (2021) reviewed recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships of pyrimidine derivatives. The review elaborates on how various pyrimidine derivatives inhibit the expression and activities of key inflammatory mediators, underlining the anti-inflammatory potential of compounds based on the pyrimido[4,5-d]pyrimidin-4(3H)-one structure (Rashid, Martines, Duarte, Jorge, Rasool, Muhammad, Ahmad, & Umar, 2021).
Biological Evaluation and Medicinal Significance
The chemistry and biological evaluation of pyrido[4,3-d]pyrimidines, as reviewed by Yadav and Shah (2022), provide an insight into the medicinal significance of pyrimido[4,5-d]pyrimidin-4(3H)-one derivatives. This review discusses the synthetic pathways and biological applications of these compounds, indicating their utility in developing new therapeutic agents (Yadav & Shah, 2022).
Versatile Scaffold with Medicinal Potential
Jeelan Basha and Goudgaon (2021) provide a comprehensive insight into pyrimidine-containing drugs, highlighting the broad-spectrum activities of pyrimidine analogs. This review emphasizes the anticancer, antiviral, anti-inflammatory, and antimicrobial activities of pyrimidine derivatives, reinforcing the medicinal potential of the pyrimido[4,5-d]pyrimidin-4(3H)-one scaffold (Jeelan Basha & Goudgaon, 2021).
Eigenschaften
IUPAC Name |
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-1-2-13-5-12-7-6(8(13)14)3-10-4-11-7/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRWHBRIKBJNHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)N=CN(C2=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)pyrimido[4,5-d]pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




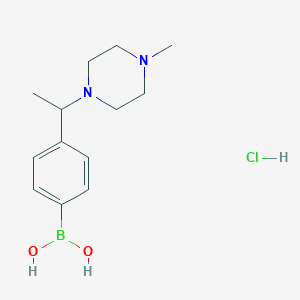


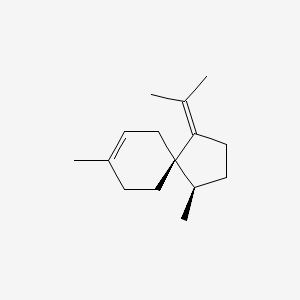
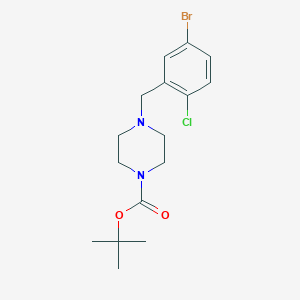

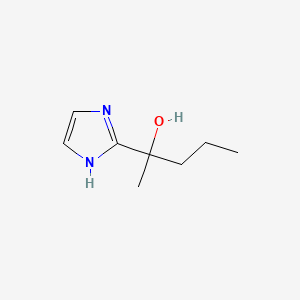

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)


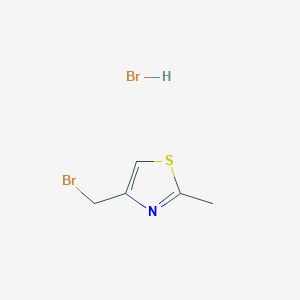
![tert-butyl N-[(3S,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B1446154.png)